N-[2-(benzylthio)ethyl]-2,2-dimethylpropanamide
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Overview
Description
“N-[2-(benzylthio)ethyl]-2,2-dimethylpropanamide” is an organic compound containing a benzylthio group and a propanamide group. The benzylthio group consists of a benzene ring attached to a sulfur atom, which is in turn attached to an ethyl group. The propanamide group consists of a three-carbon chain with an amide functional group at one end and two methyl groups at the other end .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzylthio group and the propanamide group attached to each other through a carbon-sulfur bond. The benzene ring in the benzylthio group is a planar, cyclic structure, while the propanamide group would have a tetrahedral geometry around the amide nitrogen .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure and functional groups of the compound. Amides, for example, often have high boiling points due to their ability to form hydrogen bonds .Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-14(2,3)13(16)15-9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCKDTZNJCBEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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